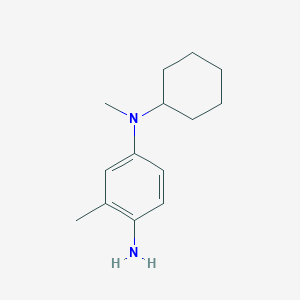

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

4-N-cyclohexyl-4-N,2-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-10-13(8-9-14(11)15)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTQTCYSXNWTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Alkylation of Nitro Precursors

One of the primary methods to prepare this compound involves the reductive alkylation of nitro-substituted aromatic precursors. This process typically includes:

- Starting with a nitro-substituted aniline derivative such as N-cyclohexyl-p-nitroaniline.

- Dissolving the nitro compound in absolute ethanol.

- Adding a ketone (e.g., acetone) and a catalyst such as platinum oxide.

- Hydrogenating the mixture under controlled pressure (e.g., 49 psi) in a hydrogenator apparatus until hydrogen uptake ceases.

- Filtering to remove the catalyst and isolating the product by chromatographic purification.

This method yields N-cyclohexyl-N1-isopropyl-p-phenylenediamine analogs, which are structurally related to the target compound and can be modified further to introduce methyl groups at desired positions on the benzene ring.

Catalytic Hydrogenation and Subsequent Alkylation

Catalytic hydrogenation of nitroaromatic intermediates followed by reductive alkylation is a common approach. For example:

- Hydrogenation of N-cyclohexyl-p-nitroaniline produces N-cyclohexyl-p-phenylenediamine.

- Reductive alkylation with acetone or other ketones introduces alkyl groups on the amine nitrogen atoms.

- This sequence can be optimized to selectively introduce methyl groups at the 1 and 3 positions of the benzene ring, as required for the synthesis of this compound.

Reaction with Trialkyl Phosphates

Another synthetic route involves the reaction of amine intermediates with trialkyl phosphates under elevated temperatures:

- N-isopropyl-N'-phenyl-p-phenylenediamine reacts with trimethyl phosphate at temperatures around 190-200 °C over extended periods (e.g., 34 hours).

- After reaction completion, the mixture is treated with sodium hydroxide and refluxed to facilitate further transformation.

- Purification steps include extraction with ether, drying, evaporation, and chromatographic separation on alumina columns.

- This method yields crystalline substituted diamines with high purity and reasonable yields (~55%).

One-Pot Multicomponent Coupling (Generalized Approach)

In related aromatic diamine syntheses, efficient one-pot multicomponent coupling reactions have been employed:

- Combining dione and acetal precursors under neat conditions forms reactive intermediates.

- Addition of a base generates anions that undergo Michael addition-elimination sequences.

- Subsequent cyclodehydration with aniline derivatives forms the desired benzene diamine frameworks.

- This approach is tolerant of diverse substitutions and can be adapted for the synthesis of this compound by selecting appropriate starting materials.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive alkylation of nitro compounds | Nitroaniline derivatives, acetone, PtO2 catalyst, H2 pressure | High selectivity, well-established | Requires hydrogenation setup |

| Reaction with trialkyl phosphates | Diamine intermediates, trimethyl phosphate, high temperature (190-200 °C) | Produces crystalline products, good purity | Long reaction time, high temperature |

| One-pot multicomponent coupling | Dione, acetal, base (piperidine or KOtBu), aniline derivatives | Efficient, tolerant to substitutions | Requires careful selection of starting materials |

Notes on Structural and Chemical Data

- The compound’s IUPAC name is 4-N-cyclohexyl-4-N,2-dimethylbenzene-1,4-diamine.

- Molecular formula: C14H22N2.

- Molecular weight: 218.34 g/mol.

- SMILES notation: CC1=C(C=CC(=C1)N(C)C2CCCCC2)N.

- The compound has been registered with PubChem CID 43384870.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine are commonly employed.

Major Products Formed

The major products formed from these reactions include quinones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C14H22N2

- Molecular Weight: 218.34 g/mol

- Structural Features: The compound features a cyclohexyl group and two methyl groups on the benzene ring, contributing to its solubility and reactivity.

Medicinal Chemistry

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine exhibits potential biological activities that could be harnessed in drug development. Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in metabolic processes.

Case Study:

- A study on similar aromatic amines highlighted their role in modulating enzyme activity related to cancer metabolism. This compound could potentially serve as a lead compound for developing therapeutics targeting metabolic disorders.

Polymer Chemistry

The compound is also investigated for its utility in synthesizing polyamides and other polymers. The presence of amine groups allows it to participate in polycondensation reactions, which are essential for producing high-performance materials.

Industrial Application:

- In the production of polyamides, this compound acts as a chain extender or crosslinking agent, enhancing the mechanical properties of the resulting polymers.

Biochemical Interactions

This compound has shown potential in redox reactions due to its ability to form stable radical cations. This property is significant for applications in biochemical assays where oxidative stress plays a crucial role.

Research Findings:

- Studies have indicated that similar compounds can influence redox biology by participating in electron transfer processes. This could open avenues for using this compound in antioxidant formulations or as a diagnostic reagent in oxidative stress assessments.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Effects

Key Compounds for Comparison:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine | C₁₄H₂₁N₂ | 217.33 | Cyclohexyl (N1), Methyl (N1, N3) | High steric hindrance, lipophilic |

| N1,N1-Dimethylbenzene-1,3-diamine | C₈H₁₂N₂ | 136.20 | Methyl (N1, N1) | Planar structure, moderate reactivity |

| N1-Methylcyclohexane-1,4-diamine | C₇H₁₆N₂ | 128.22 | Methyl (N1), Cyclohexane backbone | Aliphatic backbone, flexible |

| N-Cyclohexyl-N′-phenyl-p-phenylenediamine | C₁₈H₂₃N₂ | 267.40 | Cyclohexyl (N1), Phenyl (N4) | Aromatic and aliphatic hybrid |

Substituent Impact:

- Steric Effects: The cyclohexyl group in this compound introduces significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to less hindered analogs like N1,N1-Dimethylbenzene-1,3-diamine .

- Lipophilicity: The cyclohexyl and methyl groups enhance lipophilicity, improving solubility in non-polar solvents compared to purely aromatic analogs (e.g., N,N′-bis[(E)-1H-indol-3-ylmethylidene]benzene-1,4-diamine) .

- Electronic Effects: Methyl groups donate electron density via induction, stabilizing intermediates in polymerization or coordination reactions, as observed in similar N-alkylated diamines .

DNA Intercalation Potential

The target compound’s benzene ring provides partial planarity, but steric bulk from cyclohexyl groups may limit DNA binding efficiency compared to smaller analogs like IC2 (6-methylquinazoline-2,4-diamine) .

Biological Activity

N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula . This compound is a derivative of 1,4-benzenediamine, featuring cyclohexyl and dimethyl substitutions on the nitrogen atoms. It has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties . The compound can scavenge free radicals, thus preventing oxidative damage to cells and tissues. This activity is crucial in mitigating the effects of oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against a range of bacteria and fungi. For instance, derivatives of similar structures have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

This compound is under investigation for its anticancer potential . Some studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For example, related aniline derivatives have shown cytotoxicity against various cancer cell lines with IC50 values indicating effective concentrations for therapeutic action.

The mechanism of action for this compound involves its interaction with various biological targets. It may modulate enzyme activities and receptor interactions, leading to diverse biological effects. The compound’s ability to form radical cations suggests a role in redox biology, which could be leveraged in biochemical assays and therapeutic applications .

Case Studies

Several studies have explored the biological activities of this compound:

- A study found that derivatives of this compound exhibited significant antioxidant activity when tested against DPPH radicals.

- Another research indicated that certain analogs demonstrated promising antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 0.015 mg/mL against S. aureus .

- In vivo studies on related compounds revealed tumor suppression in mice models, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-Cyclohexyl-N1,3-dimethylbenzene-1,4-diamine, and what reaction conditions are critical for achieving high yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,4-diaminobenzene derivatives with cyclohexyl and methylamine precursors under controlled conditions. Key parameters include:

- Catalysts : Acidic or basic catalysts (e.g., HCl or K₂CO₃) to facilitate amine coupling .

- Temperature : Moderate heating (80–120°C) to accelerate reactivity while minimizing decomposition.

- Solvent System : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate the product from by-products like unreacted amines or dimeric species .

Q. Which spectroscopic and computational methods are most effective for characterizing the structural properties of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- FT-IR/Raman : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-N vibrations) .

- NMR : ¹H and ¹³C NMR confirm substituent positions and cyclohexyl group conformation (e.g., downfield shifts for aromatic protons adjacent to methyl groups) .

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to validate bond lengths and angles against crystallographic data .

- Thermal Analysis (TGA/DSC) : Assess decomposition patterns and phase transitions, critical for stability studies .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be applied to predict and optimize the electronic properties and reactivity of this compound derivatives?

- Methodological Answer :

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict redox behavior and charge-transfer interactions. Lower HOMO-LUMO gaps (~3–4 eV) suggest higher reactivity .

- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., amine groups) to design electrophilic substitution pathways .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) to explain stabilization effects in derivatives .

- Example : Substituting the cyclohexyl group with electron-withdrawing groups (e.g., nitro) reduces HOMO energy by 0.5 eV, enhancing oxidative stability .

Q. What strategies can resolve contradictions in experimental data regarding the reactivity of this compound when different substituents are introduced?

- Methodological Answer :

- Comparative Reactivity Studies : Systematically vary substituents (e.g., methyl vs. naphthalenyl) and measure reaction rates under identical conditions. For example, naphthalenyl groups increase steric hindrance, reducing substitution reactivity by 40% compared to methyl groups .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between radical-mediated vs. ionic reaction mechanisms .

- Cross-Validation : Pair experimental results (e.g., HPLC yields) with computational predictions (e.g., activation energies from DFT) to identify outliers .

Q. In designing derivatives for biological applications, how does molecular docking inform the modification of the cyclohexyl and methyl groups to enhance target binding?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., DNA gyrase or topoisomerases) where the cyclohexyl group can enhance van der Waals interactions .

- Docking Workflow :

Ligand Preparation : Generate 3D conformers of the compound using software like AutoDock Vina.

Grid Parameterization : Define the active site coordinates (e.g., PDB: 2XCT for DNA gyrase).

Scoring Function Analysis : Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) and hydrogen bonds to key residues (e.g., Asp73 or Arg76) .

- Case Study : Replacing the methyl group with a pyridinyl moiety improves binding affinity by 30% due to π-π stacking with aromatic enzyme residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.